molecular formula C36H40O5S B178940 (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran CAS No. 125411-99-6

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

Katalognummer: B178940
CAS-Nummer: 125411-99-6
Molekulargewicht: 584.8 g/mol
InChI-Schlüssel: NRALMNQUAKWSMF-BVMCXEQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran is a stereochemically complex tetrahydropyran derivative. Its structure features a six-membered pyran ring with four benzyloxy groups (at positions 3, 4, 5, and 2-(methyl-benzyloxy)) and an ethylthio (-SC₂H₅) substituent at position 6. Benzyloxy groups are commonly used in synthetic chemistry to protect hydroxyl functionalities during multi-step reactions, while the ethylthio group may serve as a leaving group or intermediate for further functionalization .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33+,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALMNQUAKWSMF-BVMCXEQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C34H36O5SC_{34}H_{36}O_5S. The structure features multiple benzyloxy groups and an ethylthio substituent, which are critical for its biological interactions.

Key Properties

PropertyValue
Molecular Weight558.81 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)1.87

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For example, compounds with multiple benzyloxy groups tend to scavenge free radicals effectively, which could suggest that our target compound may also possess similar capabilities.

Anticancer Properties

Recent investigations into structurally related compounds have demonstrated their potential as anticancer agents. For instance:

  • Mechanism : Compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines by modulating signaling pathways such as the p53 and Bcl-2 pathways.
  • Case Study : A study on a related compound indicated a reduction in the expression of proteins associated with cancer progression (e.g., CXCR4 and HER2), which are critical in ovarian cancer metastasis .

Case Studies

  • Anticancer Activity : A study involving a benzyloxy derivative demonstrated its ability to inhibit ovarian cancer cell growth by triggering apoptotic pathways. The compound's interaction with key proteins was assessed through molecular docking studies, revealing strong binding affinities that correlate with biological activity .
  • Antioxidative Effects : In vitro assays have shown that similar compounds can reduce oxidative stress markers significantly. The IC50 values for these compounds were determined through various assays (e.g., DPPH radical scavenging), indicating their effectiveness in neutralizing free radicals.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with various biological targets. For example:

  • Target Proteins : Docking simulations have suggested that the compound may interact favorably with proteins involved in cancer signaling pathways.
  • Binding Affinities : The calculated binding energies indicate potential efficacy as an inhibitor of specific targets related to tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

Table 1: Structural and Physical Comparison of Similar Tetrahydropyran Derivatives

Compound Name CAS No. Molecular Formula Substituents Stereochemistry Key Properties
Target Compound - C₃₆H₄₂O₆S* 3,4,5-Tris(benzyloxy), 2-((benzyloxy)methyl), 6-(ethylthio) (2R,3S,4S,5R,6S) Predicted lipophilicity due to benzyl/ethylthio groups; synthetic intermediate
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran 128962-63-0 C₂₉H₃₄O₄S 3,4,5-Tris(benzyloxy), 2-(ethylthio), 6-methyl (2S,3R,4R,5S,6S) Density: 1.16 g/cm³; Boiling Point: 592.1°C (predicted)
(2S,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran 99409-34-4 C₂₉H₃₄O₄S 3,4,5-Tris(benzyloxy), 2-(ethylthio), 6-methyl (2S,3S,4R,5R,6S) Solubility: Data not available; stored at -20°C
(2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran 61330-62-9 C₃₅H₃₈O₆ 3,4,5-Tris(benzyloxy), 2-((benzyloxy)methyl), 6-methoxy (2R,3R,4S,5S,6S) Storage: Sealed at -20°C; hazard warnings for toxicity
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol 6564-72-3 C₃₄H₃₆O₆ 3,4,5-Tris(benzyloxy), 6-((benzyloxy)methyl), 2-hydroxy (2S,3R,4S,5R,6R) Molecular Weight: 540.65; temporarily out of stock

*Estimated molecular formula based on substituent analysis.

Key Observations:

Substituent Variations :

  • The ethylthio group in the target compound is replaced by methyl in and , methoxy in , and hydroxyl in . These changes alter reactivity and polarity; for example, methoxy groups increase hydrophilicity compared to ethylthio .
  • The benzyloxy groups are conserved across all compounds, suggesting a common synthetic strategy for hydroxyl protection .

Stereochemical Differences :

  • The stereochemistry at positions 2 and 6 varies significantly. For instance, and feature (2S) configurations, while the target compound has (2R). Such differences can drastically affect molecular recognition in biological systems .

Physical Properties :

  • Predicted boiling points (e.g., 592.1°C for ) and densities (1.16 g/cm³) highlight the impact of substituents on volatility and packing efficiency .

Structural Similarity Analysis

Methods for Comparing Compound Similarity:

  • Tanimoto Coefficient : Used to quantify structural overlap via molecular fingerprints (e.g., MACCS or Morgan fingerprints). A score >0.85 indicates high similarity .
  • Pharmacokinetic Profiling : Comparisons of logP, solubility, and toxicity (e.g., aglaithioduline vs. SAHA in ) reveal functional similarities despite structural differences .

Application to Target Compound:

  • The ethylthio group in the target compound may reduce polarity compared to hydroxyl or methoxy analogs, increasing membrane permeability .
  • Stereoselective synthesis methods (e.g., reductive etherification in ) are critical for achieving ≥99:1 enantiomeric ratios in related tetrahydropyrans .

Vorbereitungsmethoden

Chiral Starting Materials and Initial Protection

Synthesis often begins with sugar-derived precursors such as D-mannono-1,5-lactone, which provides three hydroxyl groups for benzylation. In a representative protocol:

  • Benzylation of C3, C4, and C5 :

    • React D-mannono-1,5-lactone with benzyl chloride (3.1 equiv) in methanol/water (3:1) using NaOH (1.2 equiv) at 70°C for 3 hours.

    • Yield: 84% after extraction with dichloromethane.

  • C2 Hydroxymethyl benzylation :

    • Protect the primary hydroxyl with benzyl chloride under similar conditions, achieving 78% yield.

Key Data :

StepReagentsConditionsYieldPurity
C3/C4/C5 benzylationBnCl, NaOH, MeOH/H2O70°C, 3 h84%98%
C2 benzylationBnCl, NaOH, MeOH/H2O70°C, 3 h78%96%

Pyran Ring Functionalization

The ethylthio group at C6 is introduced via displacement of a leaving group (e.g., mesylate or tosylate). For example:

  • Mesylation : Treat C6 hydroxyl with mesyl chloride (1.5 equiv) in dichloromethane at 0°C.

  • Thiolation : React with sodium ethanethiolate (2.0 equiv) in DMF at 60°C for 12 hours.

Optimization Insight :

  • Solvent-free conditions with CuFe2(C4H4O6)3·6H2O catalyst improve reaction efficiency (yield: 83–95%).

Stereochemical Control Strategies

Asymmetric Induction via Catalysis

Copper-doped iron tartarate (CuFe2(C4H4O6)3·6H2O) enables enantioselective pyran ring formation in multicomponent reactions. For instance:

  • Reaction : Aldehyde + malononitrile + dimedone → tetrahydro[b]pyran derivatives.

  • Conditions : Solvent-free, 90°C, 1.1 MPa CO2 pressure.

  • Outcome : 92% yield, dr >20:1 (confirmed by 1H NMR).

Chiral Auxiliaries

Temporary chirality transfer agents, such as Evans oxazolidinones, have been employed in model studies to set C2 and C3 stereocenters before benzylation.

Catalytic Systems and Reaction Engineering

TEMPO-Mediated Oxidations

The oxidation of hydroxymethyl to carboxyl groups (as in intermediate steps for related compounds) uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with NaOCl/NaBr:

  • Conditions : Dichloromethane/water (2:1), 5°C, 1 hour.

  • Yield : 77–83% for carboxylic acid intermediates.

Reusable Catalysts

CuFe2(C4H4O6)3·6H2O demonstrates recyclability over five cycles without activity loss, critical for large-scale synthesis.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR : Key signals include δ7.17 (s, 5H, Bn aromatic), δ4.91 (s, 2H, Bn-CH2), δ2.30 (s, 1H, ethylthio).

  • LC-MS : [M+H]+ = 538.63 (calculated for C34H34O6S).

Purity Optimization

Recrystallization in acetonitrile or ethyl acetate/petroleum ether achieves >99% purity.

Industrial-Scale Considerations

Cost-Effective Benzylation

Benzyl chloride remains optimal for protections due to low cost ($13–$175/kg), though scalability requires careful exotherm management.

Solvent Recovery

Methanol and dichloromethane are recycled via reduced-pressure distillation, reducing waste.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance safety in benzylation steps, reducing reaction times by 40% compared to batch processes.

Biocatalytic Routes

Preliminary studies using lipases for enantioselective thiolation show promise (65% yield, ee = 88%) but require further optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.